Cas no 379244-68-5 (1-(4-tert-butylbenzenesulfonyl)piperazine)

1-(4-tert-butylbenzenesulfonyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-((4-(tert-Butyl)phenyl)sulfonyl)piperazine
- 1-(4-tert-butylphenylsulfonyl)piperazine
- 1-[(4-tert-Butylphenyl)sulfonyl]piperazine
- 1-(4-tert-Butyl-benzenesulfonyl)-piperazine
- AC1MG3EK
- AC1Q1M5W
- CTK6A5298
- Oprea1_583274
- SureCN732932
- 1-(4-tert-butylbenzenesulfonyl)piperazine
- AKOS000117580
- Z56884820
- DTXSID40387882
- Cambridge id 7188831
- CS-0307978
- DB-017387
- STK448292
- LXLOQRQQMQHVHF-UHFFFAOYSA-N
- MFCD02655039
- 1-(4-t-butylphenylsulfonyl)piperazine
- BBL017456
- EN300-10320
- VS-06178
- 1-[(4-tert-butylphenyl)sulfonyl]piperazine(SALTDATA: FREE)
- SR-01000253968-1
- 1-(4-tert-butylphenyl)sulfonylpiperazine
- ALBB-002092
- SCHEMBL732932
- SR-01000253968
- 379244-68-5
-
- MDL: MFCD02655039
- インチ: InChI=1S/C14H22N2O2S/c1-14(2,3)12-4-6-13(7-5-12)19(17,18)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3
- InChIKey: LXLOQRQQMQHVHF-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
計算された属性
- せいみつぶんしりょう: 282.14019912g/mol
- どういたいしつりょう: 282.14019912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 57.8Ų
1-(4-tert-butylbenzenesulfonyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B491120-1g |
1-[(4-tert-Butylphenyl)sulfonyl]piperazine |
379244-68-5 | 1g |
$ 185.00 | 2022-06-07 | ||
abcr | AB266098-5 g |
1-[(4-tert-Butylphenyl)sulfonyl]piperazine |
379244-68-5 | 5g |
€907.00 | 2023-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378648-1g |
1-(4-Tert-butylbenzenesulfonyl)piperazine |
379244-68-5 | 98+% | 1g |
¥1430.00 | 2024-05-16 | |
Chemenu | CM113888-5g |
1-[(4-tert-butylphenyl)sulfonyl]piperazine |
379244-68-5 | 95% | 5g |
$600 | 2021-08-06 | |
abcr | AB266098-5g |
1-[(4-tert-Butylphenyl)sulfonyl]piperazine; . |
379244-68-5 | 5g |
€877.00 | 2025-03-19 | ||
Fluorochem | 033346-5g |
1-(4-tert-Butyl-benzenesulfonyl)-piperazine |
379244-68-5 | 95% | 5g |
£140.00 | 2022-02-28 | |
Chemenu | CM113888-5g |
1-[(4-tert-butylphenyl)sulfonyl]piperazine |
379244-68-5 | 95% | 5g |
$200 | 2024-07-17 | |
TRC | B491120-100mg |
1-[(4-tert-Butylphenyl)sulfonyl]piperazine |
379244-68-5 | 100mg |
$ 50.00 | 2022-06-07 | ||
Fluorochem | 033346-1g |
1-(4-tert-Butyl-benzenesulfonyl)-piperazine |
379244-68-5 | 95% | 1g |
£46.00 | 2022-02-28 | |
Enamine | EN300-10320-2.5g |
1-(4-tert-butylbenzenesulfonyl)piperazine |
379244-68-5 | 95.0% | 2.5g |
$115.0 | 2025-03-21 |
1-(4-tert-butylbenzenesulfonyl)piperazine 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
1-(4-tert-butylbenzenesulfonyl)piperazineに関する追加情報
Research Brief on 1-(4-tert-Butylbenzenesulfonyl)piperazine (CAS: 379244-68-5) in Chemical Biology and Pharmaceutical Applications
The compound 1-(4-tert-butylbenzenesulfonyl)piperazine (CAS: 379244-68-5) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This sulfonamide-class compound, characterized by a piperazine ring linked to a tert-butyl-substituted benzene sulfonyl group, has shown promising activity in various biological systems. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 379244-68-5 serves as an effective building block for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The tert-butyl group was found to enhance binding affinity through hydrophobic interactions with the BTK active site, while the sulfonylpiperazine moiety contributed to improved solubility and pharmacokinetic properties. This dual functionality makes the compound particularly valuable in oncology drug development programs targeting B-cell malignancies.
Recent advances in structural biology have enabled more precise characterization of 1-(4-tert-butylbenzenesulfonyl)piperazine's interaction with biological targets. Cryo-EM studies published in Nature Structural & Molecular Biology (2024) revealed that the compound adopts a unique conformation when bound to the allosteric site of protein kinase C theta (PKCθ), suggesting its potential as a template for developing selective immunomodulatory drugs. The research team noted that the tert-butyl group plays a critical role in maintaining the bioactive conformation through steric constraints.
In the field of CNS drug discovery, several pharmaceutical companies have incorporated 379244-68-5 into their lead optimization programs for serotonin receptor modulators. The compound's balanced lipophilicity (LogP ~2.8) and molecular weight (296.4 g/mol) make it particularly suitable for crossing the blood-brain barrier. Recent patent applications (WO2023/154321) describe derivatives of 1-(4-tert-butylbenzenesulfonyl)piperazine that show improved selectivity for 5-HT6 receptors with nanomolar binding affinity.
The synthetic versatility of 379244-68-5 has been further demonstrated in recent medicinal chemistry campaigns. A 2024 ACS Medicinal Chemistry Letters publication detailed an efficient three-step synthesis route with an overall yield of 68%, representing a significant improvement over previous methods. The new protocol utilizes flow chemistry techniques that enhance reproducibility and scalability, addressing previous challenges in large-scale production of this valuable intermediate.
Emerging safety data from preclinical studies indicate that 1-(4-tert-butylbenzenesulfonyl)piperazine exhibits favorable toxicological profiles in animal models. A comprehensive ADMET study published in Drug Metabolism and Disposition (2023) reported excellent metabolic stability (t1/2 > 4 hours in human liver microsomes) and minimal inhibition of major cytochrome P450 enzymes, suggesting reduced potential for drug-drug interactions in clinical applications.
Looking forward, researchers are exploring the application of 379244-68-5 in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting demonstrated successful incorporation of the compound into PROTAC molecules targeting estrogen receptor alpha (ERα). The tert-butyl group was found to enhance ternary complex formation between the target protein and E3 ubiquitin ligase, leading to improved degradation efficiency.
In conclusion, 1-(4-tert-butylbenzenesulfonyl)piperazine (379244-68-5) continues to demonstrate significant value across multiple areas of pharmaceutical research. Its unique combination of structural features, synthetic accessibility, and favorable physicochemical properties position it as an important scaffold for future drug discovery efforts. Ongoing research is expected to further expand its applications in targeted therapies and precision medicine approaches.
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